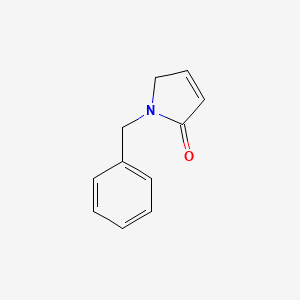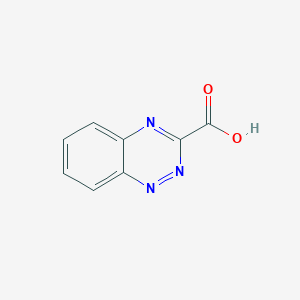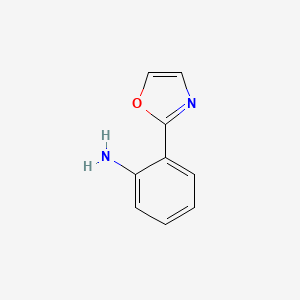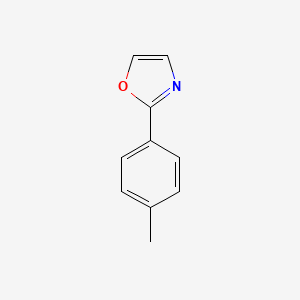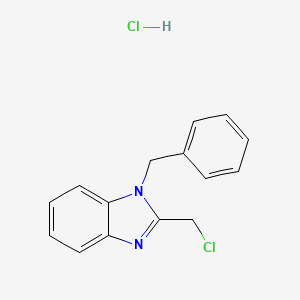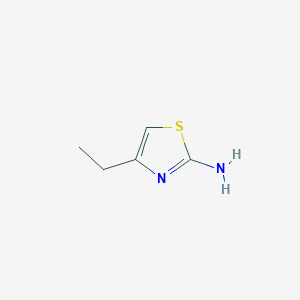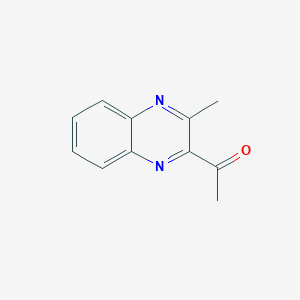
1-(3-Methylquinoxalin-2-YL)ethanone
描述
1-(3-Methylquinoxalin-2-YL)ethanone is an organic compound with the molecular formula C11H10N2O. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields. This compound is characterized by a quinoxaline ring substituted with a methyl group at the 3-position and an ethanone group at the 1-position .
准备方法
The synthesis of 1-(3-Methylquinoxalin-2-YL)ethanone can be achieved through several routes. One common method involves the reaction of 3-diazopentane-2,4-dione with o-phenylenediamine. The reaction typically occurs under reflux conditions in an appropriate solvent, such as ethanol or methanol, to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
1-(3-Methylquinoxalin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group, using reagents like halogens or alkylating agents
科学研究应用
1-(3-Methylquinoxalin-2-YL)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex quinoxaline derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound exhibits biological activity, making it a potential candidate for the development of new pharmaceuticals and agrochemicals.
Medicine: Research has shown that quinoxaline derivatives possess antimicrobial, anticancer, and anti-inflammatory properties, suggesting potential therapeutic applications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals .
作用机制
The mechanism of action of 1-(3-Methylquinoxalin-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
相似化合物的比较
1-(3-Methylquinoxalin-2-YL)ethanone can be compared with other quinoxaline derivatives, such as:
- 2-Acetyl-3-methylquinoxaline
- 2-Methyl-3-acetylquinoxaline
- 3-Methyl-2-acetylquinoxaline
These compounds share similar structural features but differ in the position and type of substituents on the quinoxaline ring. The unique substitution pattern of this compound contributes to its distinct chemical and biological properties .
属性
IUPAC Name |
1-(3-methylquinoxalin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-7-11(8(2)14)13-10-6-4-3-5-9(10)12-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKIXPWTFVBBJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00496722 | |
| Record name | 1-(3-Methylquinoxalin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00496722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22059-64-9 | |
| Record name | 2-Acetyl-3-methylquinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22059-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Methylquinoxalin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00496722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using ultrasound irradiation in the synthesis of chalcone-substituted quinoxalines from 1-(3-Methylquinoxalin-2-yl)ethanone?
A1: The research by [] demonstrates that employing ultrasound irradiation in the synthesis of chalcone-substituted quinoxalines offers significant advantages over conventional heating methods. Specifically, the study highlights a substantial reduction in reaction times, ranging from 30 to 90 minutes with ultrasound compared to 5 to 20 hours using conventional heating. Additionally, ultrasound irradiation leads to improved yields, reaching 65% to 88%, whereas conventional methods yield only 30% to 55%. This highlights the potential of ultrasound irradiation as a more efficient and higher-yielding approach for synthesizing these valuable compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(2-Bromoacetyl)Phenyl]Acetamide](/img/structure/B1281248.png)
